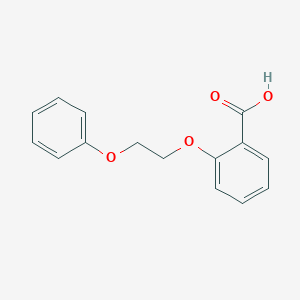

2-(2-Phenoxyethoxy)benzoic acid

Description

The study of 2-(2-Phenoxyethoxy)benzoic acid is situated within the broader field of aryloxybenzoic acid derivatives. While this specific compound has not been the subject of extensive dedicated research, its structural components—a benzoic acid moiety linked to a phenoxy ethanol (B145695) group—suggest a potential for interesting chemical and physical properties.

Aryloxybenzoic acids are a class of organic compounds that have garnered considerable attention in various domains of chemical science. Their general structure, featuring an ether linkage between a phenyl group and a benzoic acid, allows for a wide range of substitutions, leading to a diverse array of physicochemical properties.

Historically, research into aryloxyalkanoic acids, a closely related class, has led to the development of important herbicides. More broadly, the synthesis and properties of various phenoxybenzoic acids are of interest in materials science and medicinal chemistry. For instance, processes for preparing phenoxybenzoic acids are subjects of patents, indicating their commercial relevance. chemicalbook.com The synthesis of related compounds, such as 2-ethoxybenzoic acid, has been detailed in the chemical literature, showcasing established methodologies for creating similar molecular architectures. scbio.cnchemscene.com Furthermore, derivatives of benzoic acid have been investigated for their biological activities, including their potential as enzyme inhibitors. The rich chemistry and diverse applications of its parent class underscore the potential scientific value of a detailed investigation into this compound.

A comprehensive review of the current scientific literature reveals a significant gap in the dedicated study of this compound. While the compound is listed in several chemical databases and is commercially available, indicating its synthesis is achievable, there is a notable absence of peer-reviewed research articles focusing on its specific properties and potential applications.

The available information is primarily limited to its basic chemical identifiers, as summarized in the table below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 101093-93-0 |

| Molecular Formula | C15H14O4 |

| Molecular Weight | 258.27 g/mol |

This data is compiled from various chemical supplier catalogs.

No significant research has been published detailing its synthesis, spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry), or crystal structure. Furthermore, its biological activities and potential applications in materials science or other fields remain uninvestigated. This stark lack of data highlights that this compound is an open area for foundational chemical research.

The current state of knowledge on this compound is characterized by a profound lack of empirical data. This presents a clear and compelling research gap. The absence of published studies offers a unique opportunity for original research that could significantly contribute to the field of organic chemistry.

Future research should logically begin with the following:

Synthesis and Optimization: While the compound is commercially available, the development and publication of a detailed, high-yield synthetic route would be of great value to the research community.

Spectroscopic and Structural Analysis: A thorough characterization using modern analytical techniques is essential. This would include:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the molecular structure.

Infrared (IR) spectroscopy to identify functional groups.

Mass spectrometry to confirm the molecular weight and fragmentation pattern.

X-ray crystallography to determine the precise three-dimensional arrangement of atoms in the solid state.

Investigation of Physicochemical Properties: Studies on its solubility, melting point, and other physical constants would provide a foundational dataset for any future application-oriented research.

Exploration of Biological Activities: Given the biological relevance of other benzoic acid derivatives, screening this compound for various biological activities (e.g., antimicrobial, anti-inflammatory, enzyme inhibition) could uncover potential therapeutic applications.

Materials Science Applications: The presence of both a carboxylic acid and an ether linkage suggests potential use as a monomer in polymer synthesis or as a component in the design of novel functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-15(17)13-8-4-5-9-14(13)19-11-10-18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTODKUCZLUADDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368248 | |

| Record name | 2-(2-phenoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101093-93-0 | |

| Record name | 2-(2-phenoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2 2 Phenoxyethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a key site for chemical modification, enabling the formation of various derivatives, including esters, amides, and anhydrides. These reactions are fundamental in modifying the compound's physical and chemical properties.

Esterification Processes

The esterification of 2-(2-Phenoxyethoxy)benzoic acid can be achieved through several well-established synthetic protocols. The most common laboratory method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This equilibrium-driven process is typically performed under reflux to favor the formation of the ester. For example, reacting this compound with ethanol (B145695) would yield ethyl 2-(2-phenoxyethoxy)benzoate. The commercial availability of the ethyl ester of this compound confirms the feasibility of this transformation. google.com

For substrates that may be sensitive to strong acidic conditions, alternative methods can be employed. The Steglich esterification, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provides a milder route to esters. commonorganicchemistry.com Another approach is the Mitsunobu reaction, which is particularly effective for the esterification of benzoic acids with phenols under neutral conditions. researchgate.net A two-step process, involving the initial conversion of the carboxylic acid to its more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol, is also a viable option. commonorganicchemistry.com

| Reactant | Reagents/Catalyst | Product | Common Method |

|---|---|---|---|

| This compound | Ethanol, H₂SO₄ (cat.) | Ethyl 2-(2-phenoxyethoxy)benzoate | Fischer-Speier Esterification |

| This compound | Methanol (B129727), DCC, DMAP (cat.) | Methyl 2-(2-phenoxyethoxy)benzoate | Steglich Esterification |

Amidation Reactions

The carboxylic acid functional group of this compound can be converted to an amide by reaction with ammonia, or a primary or secondary amine. While direct thermal condensation is possible, it often requires harsh conditions. youtube.com More commonly, amide bond formation is facilitated by the use of coupling agents that activate the carboxylic acid. A widely used method involves reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or DCC, often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP to improve efficiency and reduce side reactions. nih.govmdpi.com This approach allows for the synthesis of a wide array of amides under mild conditions. For instance, the reaction with aniline (B41778) would yield N-phenyl-2-(2-phenoxyethoxy)benzamide.

| Reactant | Reagents/Catalyst | Product | Common Method |

|---|---|---|---|

| This compound | Ammonia, EDC, HOBt | 2-(2-Phenoxyethoxy)benzamide | EDC/HOBt Coupling |

| This compound | Aniline, DCC, DMAP | N-Phenyl-2-(2-phenoxyethoxy)benzamide | DCC/DMAP Coupling |

Anhydride (B1165640) Formation

This compound can be converted to its corresponding carboxylic anhydride, a more reactive acylating agent. A common method for preparing symmetrical anhydrides is through the dehydration of the carboxylic acid, which can be achieved by heating with a strong dehydrating agent such as acetic anhydride. This reaction proceeds via a mixed anhydride intermediate. Alternatively, the reaction of a carboxylate salt, such as sodium 2-(2-phenoxyethoxy)benzoate, with the corresponding acyl chloride, 2-(2-phenoxyethoxy)benzoyl chloride, provides a high-yielding route to the symmetrical anhydride.

| Reactants | Reagent | Product |

|---|---|---|

| This compound (2 equiv.) | Acetic Anhydride, Heat | 2-(2-Phenoxyethoxy)benzoic anhydride |

| Sodium 2-(2-phenoxyethoxy)benzoate | 2-(2-Phenoxyethoxy)benzoyl chloride | 2-(2-Phenoxyethoxy)benzoic anhydride |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The two aromatic rings within the this compound structure are subject to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing arenes. The position of substitution is directed by the electronic effects of the substituents already present on the rings.

Nitration Studies

Nitration, the introduction of a nitro group (-NO₂), is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction on this compound is complex due to the presence of two benzene rings with different substituents.

On the benzoic acid ring, the carboxylic acid group is a deactivating, meta-directing group, while the 2-(2-phenoxyethoxy) group is an activating, ortho, para-directing group. The powerful activating effect of the ether group is expected to dominate, directing the incoming electrophile primarily to the para position (C5) relative to the ether, which is also a meta position relative to the carboxylic acid.

On the terminal phenoxy ring, the ether oxygen is an activating, ortho, para-director. Thus, nitration is expected to occur at the ortho and para positions of this ring. Given that the phenoxy ring is activated by the ether linkage and lacks the deactivating carboxylic acid group, it is likely to be more susceptible to nitration than the benzoic acid ring.

| Substitution on Benzoic Acid Ring | Substitution on Phenoxy Ring |

|---|---|

| 2-(2-Phenoxyethoxy)-5-nitrobenzoic acid | 2-(2-(4-Nitrophenoxy)ethoxy)benzoic acid |

| 2-(2-(2-Nitrophenoxy)ethoxy)benzoic acid |

Sulfonation Reactions

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring, typically using fuming sulfuric acid (H₂SO₄/SO₃). The directing effects governing sulfonation are analogous to those for nitration.

For the benzoic acid ring, substitution is anticipated to occur at the C5 position, which is para to the activating ether group and meta to the deactivating carboxylic acid group. The sulfonation of the structurally related salicylic (B10762653) acid is known to occur readily. whiterose.ac.ukresearchgate.net

For the terminal phenoxy ring, the ether linkage directs sulfonation to the ortho and para positions. The para-substituted product is generally favored due to less steric hindrance. However, it should be noted that under the strongly acidic conditions of sulfonation, the ether oxygen can be protonated, which would deactivate the ring and potentially inhibit the reaction. quora.com

| Substitution on Benzoic Acid Ring | Substitution on Phenoxy Ring |

|---|---|

| 2-(2-Phenoxyethoxy)-5-sulfobenzoic acid | 2-(2-(4-Sulfophenoxy)ethoxy)benzoic acid |

| 2-(2-(2-Sulfophenoxy)ethoxy)benzoic acid |

Halogenation Processes

Halogenation of this compound involves the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) onto the aromatic rings. The positions of substitution are influenced by the directing effects of the existing substituents—the carboxylic acid group and the phenoxyethoxy group. The carboxylic acid group is a deactivating, meta-directing group, while the ether-linked phenoxyethoxy group is an activating, ortho-, para-directing group. The interplay of these electronic effects determines the regioselectivity of the halogenation reaction.

Potential Halogenating Agents and Conditions:

| Halogenating Agent | Typical Conditions | Potential Products |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), reflux | Monobrominated derivatives |

| Bromine (Br₂) / Acetic Acid | Room temperature or gentle heating | Monobrominated or dibrominated derivatives |

| Chlorine (Cl₂) / Lewis Acid (e.g., FeCl₃) | Chlorinated solvent | Chlorinated derivatives |

| Iodine (I₂) / Oxidizing Agent (e.g., HNO₃) | Acidic medium | Iodinated derivatives |

The reaction of a benzoic acid with a halogenating agent in the presence of an alkaline compound represents a method to achieve high selectivity for the 2-position (ortho to the carboxyl group). The specific substitution pattern on the phenoxy ring would depend on the reaction conditions and the relative activating strength of the ether linkage versus the deactivating effect of the other ring's carboxyl group.

Polymerization Reactions Utilizing the Compound as a Monomer

The structure of this compound, containing both a carboxylic acid group (A) and two aromatic rings that could potentially be functionalized (B₂), allows it to be theoretically considered as a monomer for polymerization reactions, particularly for the synthesis of hyperbranched polymers.

Polycondensation Product Formation

Polycondensation is a process of polymerization in which monomers combine with the loss of a small molecule such as water or methanol. For this compound, self-polycondensation could theoretically occur if a second reactive group were introduced onto the molecule. For example, if a hydroxyl or amino group were substituted onto one of the aromatic rings, the resulting AB-type monomer could undergo polycondensation to form a linear polyester (B1180765) or polyamide.

However, the more intriguing possibility arises from its potential use as an AB₂ monomer, which is discussed in the following section.

Application as an AB₂ Monomer in Polymer Synthesis

An AB₂ monomer is a molecule that contains three functional groups: one of type 'A' and two of type 'B'. The single 'A' group can react with the 'B' groups, but 'A' cannot react with 'A', and 'B' cannot react with 'B'. This specific arrangement allows for the formation of highly branched, dendritic, or hyperbranched polymers.

To function as an AB₂ monomer, this compound would require modification to introduce two reactive 'B' functionalities. For instance, the introduction of two hydroxyl or amino groups onto the phenoxy ring would create a molecule with one carboxylic acid group ('A') and two hydroxyl or amino groups ('B'). Such a monomer could then undergo self-polycondensation to form a hyperbranched polyester or polyamide.

The synthesis of hyperbranched polymers from AB₂ monomers is a well-established strategy. For example, hyperbranched polyesters have been synthesized from acid-diol AB₂ monomers via coupling reagent-mediated polymerizations. This approach has been shown to produce soluble polyesters with varying molecular weights and degrees of branching.

Hypothetical Synthesis of a Hyperbranched Polyester from a Derivative of this compound:

Monomer Synthesis: Introduction of two hydroxyl groups onto the phenoxy ring of this compound to create an AB₂ monomer.

Polycondensation: The AB₂ monomer is subjected to polycondensation conditions, often in the presence of a catalyst or coupling agent, to promote ester bond formation between the carboxylic acid group of one monomer and the hydroxyl groups of another.

Polymer Structure: The resulting polymer would have a hyperbranched architecture, with a high density of functional groups at the periphery.

This approach allows for the one-pot synthesis of complex, three-dimensional macromolecular structures. The properties of the resulting hyperbranched polymer, such as solubility, viscosity, and thermal stability, would be influenced by the nature of the monomer and the degree of branching achieved during polymerization.

Advanced Structural Characterization and Computational Chemistry Studies

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of 2-(2-Phenoxyethoxy)benzoic acid, with each technique offering unique insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific spectral data for this compound is not publicly available, the expected chemical shifts and splitting patterns can be predicted based on the analysis of structurally similar compounds, such as benzoic acid and 2-phenoxybenzoic acid. rsc.orgchemicalbook.com

In a ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. rsc.org The aromatic protons would resonate in the range of approximately 6.8 to 8.2 ppm. The protons on the benzoic acid ring would show complex splitting patterns influenced by their position relative to the electron-withdrawing carboxylic acid group and the electron-donating ether linkage. The four protons of the ethoxy bridge (-O-CH₂-CH₂-O-) would likely appear as two distinct triplets, and the protons of the terminal phenoxy group would be found in the aromatic region.

The ¹³C NMR spectrum would provide complementary information. The carbon atom of the carboxyl group (C=O) is expected to have the most downfield chemical shift, generally in the range of 170-175 ppm. docbrown.info The aromatic carbons would produce a series of signals between approximately 115 and 160 ppm. The two aliphatic carbons of the ethoxy bridge would be observed further upfield, typically in the 60-70 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid | -COOH | > 10 (broad singlet) | |

| Carboxylic Acid | -C OOH | 170 - 175 | |

| Aromatic Rings | Ar-H | 6.8 - 8.2 (multiplets) | |

| Aromatic Rings | C -Ar | 115 - 160 | |

| Ethoxy Bridge | -O-CH₂ -CH₂ -O- | ~4.0 - 4.5 (triplets) | |

| Ethoxy Bridge | -O-C H₂-C H₂-O- | 60 - 70 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum is expected to show several key absorption bands. A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer would appear in the region of 2500-3300 cm⁻¹. docbrown.inforesearchgate.net The C=O stretching vibration of the carboxyl group would result in a strong, sharp peak between 1680 and 1710 cm⁻¹. docbrown.info The C-O stretching vibrations of the ether linkages and the carboxylic acid would be visible in the fingerprint region, typically from 1200 to 1300 cm⁻¹. docbrown.info Additionally, absorptions corresponding to C-H stretching of the aromatic rings would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. researchgate.netchemicalbook.com

Raman spectroscopy provides complementary data. While the O-H stretch is typically weak in Raman spectra, the symmetric C=O stretch of the carboxylic acid dimer and the aromatic ring vibrations are usually strong and well-defined. ias.ac.in The spectra of related benzoic acid derivatives show characteristic C=C and C-H stretching modes that are sensitive to the nature and position of substituents. ias.ac.in

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Very Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Ether Linkage | C-O-C stretch | 1200 - 1300 | Strong |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₄O₄), the calculated molecular weight is 258.27 g/mol . sigmaaldrich.comscbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 258. The fragmentation pattern would provide structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). docbrown.infolibretexts.org For this compound, cleavage of the ether bonds is also expected. Key fragment ions could arise from the cleavage of the ethoxy side chain, potentially leading to ions corresponding to phenoxyethyl (m/z 121), phenoxy (m/z 93), and the benzoyl cation (m/z 105) or related structures. docbrown.infonist.gov

Solid-State Structural Investigations

The arrangement of molecules in the crystalline state, including their conformation and intermolecular interactions, is determined through solid-state analysis techniques.

Single-Crystal X-ray Diffraction Analysis of Related Benzoic Acid Derivatives

While a single-crystal X-ray structure for this compound has not been reported, analysis of closely related benzoic acid derivatives provides significant insight into the likely solid-state packing. Benzoic acids commonly crystallize to form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.

For instance, the crystal structure of 2-(3-Methoxyphenoxy)benzoic acid reveals the formation of these classic hydrogen-bonded dimers. nist.gov Similarly, studies on other derivatives like 4-[(2-phenylethyl)amino]benzoic acid also show the presence of acid-acid dimers via pairwise O-H···O hydrogen bonds. nist.gov These dimers then act as building blocks that assemble into larger supramolecular architectures through other, weaker interactions. The dihedral angle between the aromatic rings is a key conformational feature; in 2-(3-Methoxyphenoxy)benzoic acid, this angle is 69.6°. nist.gov It is highly probable that this compound adopts a similar dimeric structure in its crystalline form.

Table 3: Crystallographic Data for Selected Benzoic Acid Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interaction | Reference |

| 2-(3-Methoxyphenoxy)benzoic acid | Monoclinic | P2₁/c | O-H···O hydrogen-bonded dimers | nist.gov |

| 4-[(2-Phenylethyl)amino]benzoic acid | Monoclinic | P2₁/c | O-H···O hydrogen-bonded dimers | nist.gov |

| 2,6-Dimethoxybenzoic acid (polymorph) | Monoclinic | P2₁/c | O-H···O hydrogen-bonded dimers | |

| 4-Chloro-3-nitrobenzoic acid | Monoclinic | P2₁/n | O-H···O hydrogen-bonded dimers | rsc.org |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts that are shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds.

In the analysis of various benzoic acid derivatives, Hirshfeld surface plots consistently show that O···H/H···O contacts are among the most significant contributors to the crystal packing, representing the strong O-H···O hydrogen bonds of the carboxylic acid dimers. rsc.org For example, in the crystal structure of 4-chloro-3-nitrobenzoic acid, O···H interactions account for a large percentage of the total Hirshfeld surface. rsc.org

Other important interactions visualized by this method include H···H contacts, which are often the most abundant, as well as C-H···π and C···H/H···C contacts. rsc.org For this compound, which possesses multiple aromatic rings and C-H bonds, these weaker interactions would be crucial in dictating the final three-dimensional packing of the hydrogen-bonded dimers. Hirshfeld analysis allows for the deconstruction of the complex network of forces, providing a quantitative understanding of how molecules assemble in the solid state.

Theoretical Chemistry Approaches

Theoretical chemistry provides powerful tools for investigating the structural and dynamic properties of molecules at an atomic level. For a flexible molecule like this compound, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are indispensable for understanding its electronic structure, preferred geometries, and conformational landscape.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and electronic properties of molecules. DFT studies on benzoic acid and its derivatives typically employ functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comvjst.vnpreprints.org

For this compound, DFT calculations can predict the most stable (lowest energy) three-dimensional arrangement of its atoms. This process, known as geometry optimization, provides key structural parameters. The calculations would reveal the planarity of the benzoic acid and phenoxy rings and the specific torsion angles of the flexible ethoxy bridge that connects them. The structure is considered a true energy minimum when no imaginary frequencies are found in a subsequent frequency calculation. nih.gov

Key geometric parameters that would be determined from a DFT optimization are presented in the table below. The values are illustrative, based on typical bond lengths and angles for similar functional groups found in related structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(carboxyl)-O(hydroxyl) | 1.35 Å |

| Bond Length | C(carboxyl)=O | 1.21 Å |

| Bond Length | C(aromatic)-C(aromatic) | ~1.40 Å |

| Bond Length | C(aromatic)-O(ether) | 1.37 Å |

| Bond Length | C(aliphatic)-O(ether) | 1.43 Å |

| Bond Angle | O=C-O(H) | ~123° |

| Bond Angle | C-O-C (ether bridge) | ~118° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(carboxyl)=O | Variable (defines carboxyl orientation) |

| Dihedral Angle | C(aromatic)-O-C-C (ethoxy bridge) | Variable (defines conformation) |

Beyond geometric structure, DFT is used to calculate fundamental electronic properties that govern the molecule's reactivity. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. vjst.vn Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), highlighting sites prone to intermolecular interactions. mdpi.com

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~2.5 D | Measures overall polarity of the molecule. |

| ESP Minimum (on carboxyl oxygen) | Negative | Indicates a site for electrophilic attack or hydrogen bonding. mdpi.com |

| ESP Maximum (on carboxyl hydrogen) | Positive | Indicates a site for nucleophilic attack. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for identifying static, low-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules in solution over time. nih.gov For a molecule with multiple rotatable bonds like this compound, MD simulations can reveal the full range of accessible conformations and the transitions between them. nih.gov

An MD simulation would begin by placing the DFT-optimized structure of this compound into a simulation box filled with explicit solvent molecules, such as water. The system's behavior is then simulated over a period of nanoseconds to microseconds by numerically solving Newton's equations of motion for every atom. The interactions between atoms are described by a set of parameters known as a force field (e.g., General Amber Force Field, GAFF). mdpi.com

The primary goal of MD for this molecule is to perform a conformational analysis, focusing on the flexibility of the phenoxyethoxy chain. The trajectory from the simulation is analyzed to understand how the molecule folds and moves in a solvent environment. Key analyses include:

Root Mean Square Deviation (RMSD): Calculated to assess when the system has reached equilibrium and to measure structural fluctuations throughout the simulation. nih.gov

Dihedral Angle Analysis: Tracking the dihedral angles along the ethoxy bridge (e.g., C-O-C-C and O-C-C-O) reveals the preferred orientations and rotational energy barriers. Plotting these angles over time can identify distinct conformational states. researchgate.net

Cluster Analysis: This technique groups similar structures from the simulation trajectory, identifying the most populated (and therefore most probable) conformations of the molecule. nih.gov

The flexibility of the ether linkage allows the molecule to adopt various shapes, from extended conformations where the two aromatic rings are far apart, to more compact, folded conformations where they may interact.

| Conformation | Key Dihedral Angles (τ1: Ar-O-C-C, τ2: O-C-C-O) | Description | Population (%) |

|---|---|---|---|

| Extended | τ1 ≈ 180°, τ2 ≈ 180° | The phenoxy and benzoic acid moieties are positioned far from each other. | ~60% |

| Folded | τ1 ≈ 60°, τ2 ≈ 60° | The chain folds back, bringing the aromatic rings into closer proximity. | ~25% |

| Partially Folded | Various gauche/anti combinations | Intermediate states between fully extended and folded structures. | ~15% |

These simulations provide critical insights into the molecule's behavior in a realistic environment, which is essential for understanding how it might interact with other molecules or biological targets. researchgate.netrsc.org

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of research in drug discovery, providing insights into the potential therapeutic applications of chemical compounds. The following sections detail the known and potential inhibitory activities of 2-(2-Phenoxyethoxy)benzoic acid against several key enzyme targets.

Protein tyrosine phosphatases (PTPs) are a group of enzymes crucial for regulating signal transduction pathways. nih.gov Their inhibition is a target for various therapeutic areas, including diabetes and cancer. nih.gov Research has been conducted on benzoic acid derivatives as PTP inhibitors; for instance, 2-(oxalylamino)-benzoic acid has been identified as a general, competitive inhibitor of several PTPs. nih.govresearchgate.net

T-cell protein tyrosine phosphatase (TC-PTP), also known as PTPN2, is a member of the PTP family. nih.gov Despite the interest in PTP inhibitors, a review of the scientific literature did not yield specific studies on the selective inhibition of TC-PTP by this compound.

Detailed information regarding the specific binding pockets and active site interactions of this compound with TC-PTP is not available in the current scientific literature. For context, studies on other inhibitors like 2-(oxalylamino)-benzoic acid with PTP1B have revealed that the binding can mimic natural substrates, involving hydrogen bonding with the PTP signature motif. nih.govresearchgate.net

The modulatory activity of a compound on various enzymes can indicate its broader biological potential. This section explores the inhibitory activities of compounds structurally related to this compound on other key enzymes.

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govnih.gov While various natural phenolic compounds have been investigated as DPP-IV inhibitors, specific research detailing the DPP-IV inhibitory activity of compounds closely related to this compound was not identified in the reviewed literature. nih.gov

Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in cellular metabolism, and its mutated form is a target in certain cancers, such as glioma. nih.govnih.gov Research into inhibitors of mutant IDH1 has identified several classes of compounds. While direct studies on this compound are absent, research on structurally related compounds provides some insight.

A study on the inhibition of cancer-associated mutant IDH1 (R132H) explored a series of 1-hydroxypyridin-2-one derivatives. Within this series, compounds featuring a phenoxymethyl (B101242) substituent were synthesized and evaluated. The presence of a phenoxymethyl group, which bears structural similarity to the phenoxyethoxy moiety of the title compound, was found to be compatible with inhibitory activity against mutant IDH1. For example, a compound with a 4-methyl-6-phenoxymethyl substituent was shown to inhibit IDH1(R132H). This suggests that the broader class of phenoxy-alkyl-aromatic compounds could be a fruitful area for developing IDH1 inhibitors.

Below is a table summarizing the inhibitory activity of selected related compounds against IDH1(R132H).

| Compound Name | Structure | Target | Activity (Kᵢ) |

| Compound with 4-methyl-6-phenoxymethyl substituent | 1-hydroxy-4-methyl-6-(phenoxymethyl)pyridin-2(1H)-one | IDH1(R132H) | 870 nM |

| Compound with 6-benzyl substituent | 1-hydroxy-6-benzyl-4-methylpyridin-2(1H)-one | IDH1(R132H) | 190 nM |

Other Enzyme Modulatory Activities (based on related compounds)

Antimicrobial Efficacy Assessments

The antimicrobial potential of benzoic acid derivatives has been explored against a range of microorganisms. The core structure of benzoic acid allows for various substitutions, which can significantly influence its biological activity.

The antibacterial effects of benzoic acid and its derivatives are influenced by the type and position of substituents on the benzene (B151609) ring. For instance, studies on positional isomerism of benzoic acid derivatives against Escherichia coli have shown that the addition of hydroxyl and methoxyl groups can alter the compound's effectiveness. nih.gov Generally, the presence of a hydroxyl group at the ortho position (2-hydroxybenzoic acid) enhances antibacterial activity compared to the parent benzoic acid. nih.gov The lipophilic nature of benzoic acid derivatives facilitates their passage through bacterial cell membranes. Once inside the cytoplasm, the release of protons can disrupt the internal pH homeostasis of the bacteria, inhibiting essential metabolic processes. researchgate.net

While specific data on the antibacterial activity of this compound is not extensively detailed in the reviewed literature, the general principles of benzoic acid derivatives suggest that the phenoxyethoxy side chain would significantly influence its lipophilicity and, consequently, its interaction with bacterial cell membranes. Further targeted studies are required to elucidate its specific minimum inhibitory concentrations (MICs) against various bacterial strains.

**Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives against *E. coli***

| Compound | MIC (mg/mL) | Reference |

|---|---|---|

| Benzoic acid | 1 | nih.gov |

| 2-hydroxybenzoic acid | 1 | nih.gov |

| 4-hydroxybenzoic acid | >1 | nih.gov |

| 2-methoxybenzoic acid | >1 | nih.gov |

Benzoic acid and its derivatives are well-recognized for their antifungal properties and are used as preservatives in various applications. patsnap.com The mechanism of action is believed to involve the disruption of the fungal cell membrane and the inhibition of key enzymes. patsnap.com Phytochemical investigations of plants like Piper cumanense have led to the isolation of benzoic acid derivatives that exhibit significant activity against phytopathogenic fungi, particularly those of the Fusarium genus. nih.govresearchgate.net

**Table 2: Antifungal Activity of Benzoic Acid Derivatives from *Piper cumanense***

| Compound | Fungus | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzoic acid derivative 1 | Fusarium oxysporum | 123 | researchgate.net |

| Benzoic acid derivative 2 | Fusarium oxysporum | 200 | researchgate.net |

| Benzoic acid derivative 3 | Fusarium oxysporum | 50 | researchgate.net |

The search for new drugs to combat tuberculosis is ongoing, and various synthetic compounds are being investigated. While direct studies on this compound against Mycobacterium tuberculosis are limited, research on structurally related compounds provides some insights. For example, a synthetic analogue of neolignan, 2-phenoxy-1-phenylethanone, has been investigated for its antimycobacterial potential. nih.gov Additionally, derivatives such as 2-(phenylthio) benzoylarylhydrazones have been synthesized and evaluated, with some analogues showing significant activity against M. tuberculosis H37Rv. nih.gov These findings suggest that the broader class of compounds with phenoxy moieties warrants further investigation for antitubercular activity.

**Table 3: Antimycobacterial Activity of Related Compounds against M. tuberculosis H37Rv***

| Compound | Assay | IC90 (µg/mL) | Reference |

|---|---|---|---|

| 2-(phenylthio) benzoylarylhydrazone 4f | MABA | 7.57 | nih.gov |

| 2-(phenylthio) benzoylarylhydrazone 4g | MABA | 2.96 | nih.gov |

MABA: Microplate Alamar Blue Assay

Cellular and Biochemical Pathway Modulation

Induction of Apoptosis and Cell Cycle Blocking in Cancer Cell Lines (HCT-8, HT-29)

There are no available scientific studies that have investigated the effect of this compound on the induction of apoptosis or cell cycle arrest in the HCT-8 and HT-29 cancer cell lines. Research into the cytotoxic and anti-proliferative effects of this specific compound on these particular cell lines has not been published.

Modulation of Drug Metabolism Gene Expression

No data exists in the public domain concerning the ability of this compound to modulate the expression of genes involved in drug metabolism. The impact of this compound on cytochrome P450 enzymes or other key regulators of xenobiotic metabolism has not been a subject of published research.

Reactive Oxygen Species (ROS) Production Modulation

There are no published findings detailing how this compound may modulate the production of reactive oxygen species (ROS) in any biological system.

Anti-inflammatory and Antioxidant Potential

No specific research is available that evaluates the anti-inflammatory or antioxidant properties of this compound. While other benzoic acid derivatives have been studied for such activities, these findings cannot be extrapolated to this specific, unresearched compound.

Structure Activity Relationship Sar Analysis of 2 2 Phenoxyethoxy Benzoic Acid and Its Analogs

Influence of the Phenoxyethoxy Moiety on Biological Activity

The phenoxyethoxy moiety serves as a crucial lipophilic linker, connecting the acidic benzoic acid head to a terminal phenyl ring. Its structure, length, and flexibility are determining factors for high-affinity receptor binding.

The ether linkages are a key feature. In related LTB4 antagonists, the presence of an ether bond is common and contributes to the optimal positioning of the aromatic systems. For instance, in diaryl ether substituted phthalazinones, the ether bond's rotation influences how the molecule fits into the hydrophobic pocket of the target receptor. nih.gov The replacement of the ether oxygen with a sulfur atom to create a thioether is a known bioisosteric strategy that has been successfully employed in developing potent FTO inhibitors from a 2-benzoic acid scaffold, indicating that this position is amenable to modification to tune activity.

The length of the alkoxy chain is also critical. In a series of (hydroxyphenyl)pyrazoles designed as LTB4 antagonists, the optimal in vitro activity was achieved with a six-carbon chain linking the phenyl ether oxygen to a terminal acidic group (a tetrazole). nih.gov This suggests that a specific distance between the two aromatic ends of the molecule is necessary for effective interaction with the receptor. While not a direct analog, this finding underscores that the two-carbon ethyl linker in the ethoxy portion of 2-(2-phenoxyethoxy)benzoic acid is likely a key determinant of its activity profile.

Furthermore, SAR studies on other LTB4 antagonists, such as novel indolyl and naphthyl compounds, have shown that a lipophilic side chain is essential for high binding affinity. nih.gov In these series, variations in the lipophilic tail, ranging from phenylmethoxy to other alkyloxy groups, were tolerated, but its presence was non-negotiable for potent activity. nih.gov This reinforces the role of the entire phenoxyethoxy moiety in this compound as the primary lipophilic domain responsible for engaging with non-polar regions of the LTB4 receptor.

Positional Isomerism Effects on Activity Profiles (e.g., 2- vs. 4-substitution)

The substitution pattern on the benzoic acid ring dramatically affects the biological activity of this class of compounds. The placement of the (2-phenoxyethoxy) group at the 2-position (ortho) of benzoic acid is a consistently observed feature in potent LTB4 receptor antagonists.

This preference for ortho-substitution can be attributed to the "ortho-effect," a phenomenon where ortho-substituents, regardless of their electronic nature, often increase the acidity of a benzoic acid. This increased acidity can lead to stronger ionic interactions with cationic residues (like arginine) in the receptor's binding site. Furthermore, the ortho-positioning constrains the conformation of the phenoxyethoxy side chain, orienting it in a specific spatial arrangement relative to the carboxyl group that is likely favorable for receptor binding. In a study of different ERK1/2 inhibitors, shifting an ethoxy substitution from the 4-position to the 2-position on a phenyl ring significantly improved the compound's functional activity.

Impact of Substitutions on the Phenoxy and Benzoic Acid Rings

Modifying the peripheral aromatic rings with various substituents is a key strategy for modulating the potency and selectivity of this compound analogs.

Substitutions on the Benzoic Acid Ring: The electronic properties of substituents on the benzoic acid ring have a predictable effect on activity. For a series of 2-(7-chromanyl)benzoic acid LTB4 antagonists, optimal activity was discovered in derivatives that possessed electron-withdrawing groups on the benzoic acid portion. nih.gov This is consistent with fundamental principles of benzoic acid chemistry, where electron-withdrawing groups (such as nitro, cyano, or halogens) stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa). nih.gov This enhanced acidity can fortify the ionic bond between the antagonist and the receptor, leading to higher binding affinity. Conversely, electron-donating groups (like methoxy (B1213986) or methyl) decrease acidity and are generally less favorable at this position. acs.org

Interactive Data Table: Effect of p-Substituents on Benzoic Acid Acidity This table demonstrates how different substituents at the para-position influence the acidity (pKa) of benzoic acid, a principle that applies to the SAR of its derivatives.

| Substituent (Y) | pKa | Acidity vs. Benzoic Acid | Electronic Effect |

| –NO₂ | 3.41 | More Acidic | Electron-Withdrawing |

| –CN | 3.55 | More Acidic | Electron-Withdrawing |

| –Br | 3.96 | More Acidic | Electron-Withdrawing |

| –Cl | 4.00 | More Acidic | Electron-Withdrawing |

| –H | 4.19 | Reference | Neutral |

| –CH₃ | 4.34 | Less Acidic | Electron-Donating |

| –OCH₃ | 4.46 | Less Acidic | Electron-Donating |

| –OH | 4.48 | Less Acidic | Electron-Donating |

Data sourced from Chemistry LibreTexts. nih.gov

Comparative SAR with Other Aryloxy-Containing Scaffolds

The SAR of this compound can be further understood by comparing it to other classes of LTB4 antagonists that also contain an aryloxy moiety.

Chromanyl-Benzoic Acids: One class of potent LTB4 antagonists is based on a trans-3-benzyl-4-hydroxy-7-chromanylbenzoic acid scaffold. nih.gov Here, the rigid chromanol nucleus replaces the flexible phenoxyethoxy linker. The SAR of these compounds also showed a preference for electron-withdrawing groups on the benzoic acid ring and highlighted the importance of a lipophilic benzyl (B1604629) group, analogous to the terminal phenyl ring in the phenoxyethoxy structure. nih.gov

Diaryl Ether Propenoic Acids: Another variation involves replacing the benzoic acid with a propenoic acid, creating a more rigid and conjugated system. These compounds maintain the crucial diaryl ether core but alter the acidic function. SAR studies revealed that an arenecarboxylic acid or a conjugated enoic acid were the preferred polar groups for high affinity. nih.gov

(Hydroxyphenyl)pyrazoles: This class features a central pyrazole (B372694) ring and a phenyl ether linkage to a side chain containing an acidic tetrazole group. nih.gov This demonstrates that the benzoic acid itself can be replaced by other acidic bioisosteres, such as a tetrazole, without loss of activity. Furthermore, the optimal linker length in this series was a six-carbon chain, emphasizing the importance of the spatial distance between the aromatic core and the acidic terminus. nih.gov

Interactive Data Table: Comparative Potency of LTB4 Receptor Antagonists This table compares the in vitro activity of different scaffolds, illustrating the high potency achieved with various aryloxy-containing structures.

| Compound/Class | Core Scaffold | Key Features | Activity (IC₅₀/Ki) |

| LY293111 nih.gov | Diaryl Ether Benzoic Acid | Complex substituted diaryl ether | 17.6 nM (IC₅₀, human neutrophils) |

| CP-195543 nih.gov | Chromanyl-Benzoic Acid | Rigid chromanol core, CF₃ on benzoic ring | Potent, specific value not stated |

| Compound 2 nih.gov | (Hydroxyphenyl)pyrazole | Pyrazole core, tetrazole acid, C6 alkyl-ether linker | 6.4 nM (IC₅ō, human PMN) |

| Compound 4g nih.gov | Indolyl Propenoic Acid | Indole core, N-phenethyl acetamide (B32628) side chain | 8.0 nM (IC₅₀, human neutrophils) |

| Compound 2a nih.gov | Naphthyl Carboxylic Acid | Naphthalene core, N-phenethyl acetamide side chain | 4.7 nM (IC₅₀, human neutrophils) |

This comparative analysis shows that while the 2-(aryloxy)-benzoic acid motif is a successful strategy, the core can be replaced by other aromatic systems (indole, naphthalene, pyrazole), and the linker can be varied in length and rigidity. The consistent features across these potent antagonists are an acidic function (carboxylate or bioisostere), a central aromatic system, and a lipophilic tail, often connected via an ether linkage.

Medicinal Chemistry and Rational Drug Design Strategies

Identification of 2-(2-Phenoxyethoxy)benzoic Acid as a Privileged Scaffold or Component

The core structure of this compound, which combines a benzoic acid, an ether linkage, and a phenoxy group, shares features with scaffolds that are recognized for their utility in medicinal chemistry. Its close analogue, 2-phenoxybenzoic acid , is considered a valuable precursor for creating molecules with diverse biological activities, including anti-inflammatory and analgesic properties.

The structure of 2-phenoxybenzoic acid is notable as it serves as a conformational isostere of anthranilic acid, maintaining similar hydrogen-bonding capabilities but with greater flexibility due to the ether bond. This flexibility can be advantageous for binding to a variety of biological targets. The addition of an ethoxy linker in This compound further extends this flexibility and alters its physicochemical properties, such as lipophilicity and spatial arrangement of the terminal phenyl ring. These features make the broader "phenoxy-alkoxy-benzoic acid" class of molecules an interesting starting point for designing new therapeutic agents. Derivatives of 2-phenoxybenzoic acid have been synthesized and investigated for their potential to act as benzodiazepine (B76468) receptor agonists and for their analgesic effects. nih.gov

Computational Approaches in Ligand Design

Computational methods are indispensable in modern drug discovery for predicting how a compound will behave and for guiding the design of more potent and safer drugs, thereby reducing the time and cost of development.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.gov This simulation helps researchers understand the binding mode and estimate the strength of the interaction, often expressed as a binding affinity or docking score. For a compound like this compound, docking studies would be performed against the binding site of a relevant biological target, for example, an enzyme like cyclooxygenase (COX) if exploring anti-inflammatory activity. nih.gov The results can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the target's active site, guiding further structural modifications to enhance binding. nih.gov

Table 1: Illustrative Molecular Docking Results for Hypothetical Derivatives

This table provides a hypothetical example of docking scores for a series of designed analogues against a target protein. Lower binding energy values typically indicate a more stable and potent interaction.

| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Lead-001 | This compound | -7.5 | Arg-120, Tyr-355 |

| Analog-A | Addition of 4'-fluoro to phenoxy ring | -8.2 | Arg-120, Tyr-355, Ser-530 |

| Analog-B | Replacement of carboxyl with tetrazole | -7.9 | Arg-120, Asn-356 |

| Analog-C | Addition of 3-chloro to benzoic ring | -7.1 | Tyr-355, Leu-352 |

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound. dovepress.com These predictions are crucial in the early stages of drug discovery to filter out candidates that are likely to fail later due to poor bioavailability or rapid metabolism. Properties are often evaluated against benchmarks like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight under 500 Da, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

For this compound, computational tools would be used to calculate these and other properties like aqueous solubility, blood-brain barrier permeability, and potential for inhibiting key metabolic enzymes like Cytochrome P450. dovepress.com

Table 2: Exemplary In Silico ADME Profile for this compound

This table shows a sample of predicted ADME properties. These values help assess the "drug-likeness" of a molecule.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 258.26 g/mol | < 500 g/mol |

| logP (Lipophilicity) | 3.2 | -0.4 to +5.6 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Polar Surface Area (PSA) | 55.76 Ų | < 140 Ų |

| Aqueous Solubility (logS) | -3.5 | > -6.0 |

Combinatorial Library Synthesis and High-Throughput Screening for Activity Identification

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, creating a "library" of compounds. This library can then be subjected to high-throughput screening (HTS), an automated process that tests thousands of compounds against a biological target to identify "hits"—molecules that show activity.

Starting with the this compound scaffold, a combinatorial library could be generated by systematically varying the substituents on both aromatic rings or by modifying the linker. For example, different phenols could be used to create a variety of phenoxy groups, and various substituted 2-ethoxybenzoic acids could serve as the other building block. The resulting library would be screened to rapidly explore the structure-activity relationship (SAR) and identify compounds with the most promising biological activity for further development.

Bioisosteric Replacement Strategies in Scaffold Modification

Bioisosteric replacement is a strategy used in drug design to swap one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. This technique is used to fine-tune a lead compound's properties without drastically altering its core structure and its ability to bind to the target.

For this compound, several bioisosteric replacements could be explored:

Carboxylic Acid Group: The carboxylic acid is a common site for modification. It could be replaced with other acidic groups like a tetrazole or a hydroxamic acid to potentially improve oral absorption, metabolic stability, or target engagement.

Ether Linkage: The ether oxygen could be replaced with a sulfur atom (thioether) or an amino group (secondary amine) to alter bond angles, flexibility, and hydrogen bonding potential.

Phenyl Rings: A phenyl ring could be replaced with a different aromatic heterocycle, such as pyridine (B92270) or thiophene, to modulate solubility, polarity, and introduce new interaction points with the biological target.

Table 3: Common Bioisosteric Replacements for Functional Groups in this compound

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Increased metabolic stability, improved oral bioavailability |

| Ether (-O-) | Thioether (-S-) | Altered bond angle and lipophilicity |

| Phenyl Ring | Pyridyl Ring | Improved solubility, potential for new hydrogen bonds |

Metabolic and Bioregulatory Studies Excluding Human Clinical Data

Microbial Biosynthesis and Biotransformation Pathways of Related Benzoic Acids

The microbial metabolism of aromatic compounds, including benzoic acid and its derivatives, is a subject of extensive research. Microorganisms have evolved diverse enzymatic pathways to transform and degrade these compounds. While specific studies on the microbial biotransformation of 2-(2-Phenoxyethoxy)benzoic acid are not detailed in the available literature, the metabolism of related benzoic acids provides significant insights into potential pathways. These transformations are often utilized as efficient and environmentally friendly alternatives to chemical synthesis. tandfonline.com

Research has shown that various microorganisms can modify the carboxyl group of benzoic acids. For instance, fungi such as Cunninghamella elegans are known to efficiently reduce fluorinated benzoic acids to their corresponding benzyl (B1604629) alcohols. tandfonline.com Conversely, soil bacteria like Streptomyces sp. JCM9888 can convert these same substrates into the corresponding benzamides. tandfonline.com This highlights the metabolic versatility of microbes in handling aromatic carboxylic acids.

Under anaerobic conditions, the bacterial degradation of benzoic acid proceeds through a central intermediate, benzoyl-CoA. nih.gov This pathway involves the initial activation of benzoic acid to its coenzyme A thioester, followed by the reduction of the aromatic ring and subsequent degradation of the resulting alicyclic compounds. nih.gov Aerobic degradation, on the other hand, often involves dihydroxylation of the benzene (B151609) ring, as seen in a mutant strain of Alcaligenes eutrophus which accumulates (-)-3,5-cyclohexadiene-1,2-diol-1-carboxylic acid from benzoic acid. acs.org

These microbial processes, which include reduction, amidation, and ring modification, demonstrate the potential biotransformation routes that this compound could undergo in a microbial environment.

Table 1: Examples of Microbial Biotransformations of Benzoic Acid Derivatives

| Microorganism | Substrate Class | Transformation Type | Product Class | Reference |

|---|---|---|---|---|

| Cunninghamella elegans | Fluorinated Benzoic Acids | Carboxylate Reduction | Benzyl Alcohols | tandfonline.com |

| Streptomyces sp. JCM9888 | Fluorinated Benzoic Acids | Amidation | Benzamides | tandfonline.com |

| Anaerobic Bacteria | Benzoic Acid | Activation & Ring Reduction | Alicyclic Intermediates | nih.gov |

| Alcaligenes eutrophus (mutant) | Benzoic Acid | Dihydroxylation | Dihydroxycyclohexadiene Carboxylic Acid | acs.org |

Mammalian Metabolic Conjugation Pathways for Benzoic Acid Derivatives (e.g., Glycine (B1666218) Conjugation)

In mammals, xenobiotic carboxylic acids like benzoic acid are primarily detoxified and eliminated through metabolic conjugation pathways. The most prominent of these is conjugation with the amino acid glycine. nih.govresearchgate.net This process, which mainly occurs in the mitochondria of liver and kidney cells, converts benzoic acid into hippuric acid, a more water-soluble compound that is readily excreted in urine. nih.govwikipedia.orgnih.gov

The glycine conjugation pathway involves two key enzymatic steps:

Activation: Benzoic acid is first activated to its high-energy intermediate, benzoyl-CoA. This reaction is catalyzed by a mitochondrial enzyme, butyrate-CoA ligase (or xenobiotic/medium-chain fatty acid:CoA ligase), and requires ATP and coenzyme A (CoA). researchgate.netnih.govreactome.org

Conjugation: The benzoyl group is then transferred from benzoyl-CoA to glycine, forming hippuric acid and releasing CoA. This step is catalyzed by the enzyme glycine N-acyltransferase. researchgate.netwikipedia.org

Studies on human liver and kidney tissues have demonstrated the capacity for benzoyl-glycine formation, although with some interindividual variability. nih.gov The rate of this conjugation can be influenced by the availability of substrates like glycine and the functional state of mitochondria. nih.govnih.gov

While glycine conjugation is a major route, other metabolic transformations can occur for substituted benzoic acids. For example, studies with 3-phenoxybenzoic acid in rats show that hydroxylation of the phenoxy ring (specifically at the 4'-position) is a major metabolic step, followed by conjugation with sulfate. nih.gov Minor amounts of glucuronic acid and amino acid conjugation were also observed. nih.gov This suggests that for a compound like this compound, a combination of side-chain hydroxylation and conjugation of the carboxylic acid group are plausible metabolic fates.

Table 2: Key Steps in the Glycine Conjugation of Benzoic Acid

| Step | Description | Key Enzyme(s) | Cellular Location | Product | Reference |

|---|---|---|---|---|---|

| 1. Activation | Benzoic acid is converted to its coenzyme A thioester, requiring ATP. | Butyrate-CoA ligase | Mitochondria (Liver, Kidney) | Benzoyl-CoA | researchgate.netnih.gov |

| 2. Conjugation | The benzoyl group is transferred from CoA to glycine. | Glycine N-acyltransferase | Mitochondria (Liver, Kidney) | Hippuric Acid | researchgate.netwikipedia.org |

Membrane Transport Mechanisms of Aromatic Acids

The transport of aromatic acids, such as benzoic acid and its derivatives, across biological membranes is crucial for their absorption, distribution, and elimination. The mechanism of transport is highly dependent on the physicochemical properties of the acid and the pH of the surrounding environment. quora.com

Carboxylic acids can exist in two forms: a lipid-soluble, uncharged (protonated) form and a water-soluble, charged (deprotonated) anionic form. The balance between these forms is determined by the pKa of the acid and the pH of the solution. quora.com

Two primary mechanisms govern the transport of these acids across cell membranes:

Passive Diffusion: The uncharged, protonated form of the acid is more lipophilic and can readily diffuse across the lipid bilayer of cell membranes. This is a major route of transport, particularly in environments with a lower pH (e.g., the stomach or inflamed tissues), which favors the uncharged state. Once inside the cell, where the pH is typically higher (around 7.4), the acid dissociates into its charged form, trapping it within the cell and leading to accumulation. wikipedia.orgquora.com

Active Transport: The charged, anionic form of the acid is transported by specific protein carriers. This can involve ATP-dependent pumps that actively transport the acid out of the cell, often as a stress response mechanism. quora.com Alternatively, carrier-mediated influx can occur via permeases, which are often coupled to the transport of other ions, such as protons. quora.com

The structure of this compound, as an aromatic carboxylic acid, suggests that its movement across cellular membranes would be governed by these same fundamental principles of pH-dependent passive diffusion and carrier-mediated active transport.

Table 3: Comparison of Membrane Transport Mechanisms for Aromatic Acids

| Transport Mechanism | Form of Acid Transported | Driving Force | Role of Carrier Proteins | Energy Requirement | Reference |

|---|---|---|---|---|---|

| Passive Diffusion | Uncharged (Protonated) | Concentration Gradient | Not required | None | quora.com |

| Active Transport | Charged (Anionic) | ATP Hydrolysis or Ion Gradient | Required (Pumps, Permeases) | ATP or Electrochemical Gradient | quora.com |

Perspectives and Future Research Directions

Deeper Elucidation of Molecular Mechanisms of Action for 2-(2-Phenoxyethoxy)benzoic Acid

A foundational area for future research is the in-depth investigation of the molecular mechanisms of action of this compound. Currently, specific mechanistic data for this compound is scarce. However, research on related benzoic acid derivatives provides a roadmap for such studies.

Future investigations should aim to:

Identify Cellular and Molecular Initiating Events: Understanding how this compound interacts with cellular components is crucial. Studies on other phenolic compounds suggest that potential mechanisms could involve the modulation of signaling pathways through interactions with protein kinases, nuclear receptors, or other key cellular regulators. nih.gov Theoretical studies on phenolic compounds have correlated antioxidant activity with parameters like O-H bond dissociation energy and ionization potential, suggesting that the electronic properties of the phenoxy and benzoic acid moieties will be critical determinants of its mechanism. nih.gov

Investigate Modulation of Enzymatic Activity: Benzoic acid derivatives have been shown to inhibit various enzymes. For instance, some derivatives have been explored as inhibitors of enzymes involved in metabolic disorders. researchgate.netresearchgate.net Future studies on this compound could screen its activity against a panel of enzymes to identify potential targets.

Elucidate Effects on Gene and Protein Expression: Downstream effects on cellular function are often mediated by changes in the expression of specific genes and proteins. Transcriptomic and proteomic analyses of cells treated with this compound would provide a comprehensive view of the pathways it modulates.

Exploration of Novel Biological Targets and Therapeutic Applications

The structural features of this compound, including the ether linkage and the carboxylic acid group, suggest a potential for diverse biological activities. While specific therapeutic applications are yet to be established for this compound, research on analogous structures points toward several promising areas of exploration.

Anti-inflammatory and Analgesic Potential: Benzoic acid derivatives are known for their anti-inflammatory properties. researchgate.net Some have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, key players in inflammation and pain pathways. Future research could evaluate this compound for its COX inhibitory activity and its potential as an anti-inflammatory or analgesic agent.

Metabolic Disorders: Derivatives of 3-phenoxybenzoic acid have been synthesized and shown to exhibit agonist activity at peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and lipid metabolism. researchgate.net This suggests that this compound and its analogs could be investigated as potential therapeutics for type 2 diabetes and other metabolic syndromes.

Antimicrobial Activity: The general class of benzoic acids is known for its antimicrobial properties. ontosight.ai The unique phenoxyethoxy side chain of the title compound may confer specific antimicrobial activities that warrant investigation against a panel of bacterial and fungal pathogens.

Anticancer Potential: Certain benzoic acid derivatives have been explored for their anticancer activities. nih.gov The ability of this compound to induce apoptosis or inhibit cell proliferation in cancer cell lines could be a valuable area of future research.

A summary of potential biological targets for phenoxybenzoic acid derivatives, which could be relevant for this compound, is presented in Table 1.

| Potential Target Class | Specific Examples from Related Compounds | Potential Therapeutic Application |

| Enzymes | Dipeptidyl peptidase-4 (DPP-4) researchgate.netresearchgate.net | Type 2 Diabetes |

| Peroxisome proliferator-activated receptor γ (PPARγ) researchgate.net | Type 2 Diabetes, Dyslipidemia | |

| Cyclooxygenase (COX) | Inflammation, Pain | |

| Receptors | Angiotensin II type 1 receptor researchgate.net | Hypertension |

Table 1: Potential Biological Targets for Phenoxybenzoic Acid Derivatives

Advanced Synthetic Methodologies for Diversification and Library Generation

To fully explore the therapeutic potential of this compound, the development of advanced synthetic methodologies for the creation of a diverse library of its derivatives is essential. Such a library would enable comprehensive structure-activity relationship (SAR) studies.

Future synthetic efforts could focus on:

Combinatorial Chemistry Approaches: Utilizing parallel synthesis techniques to rapidly generate a large number of analogs. benthamscience.com This would involve modifying both the phenoxy and the benzoic acid rings with a variety of substituents to explore the chemical space around the core scaffold.

Development of Novel Coupling Reactions: Exploring more efficient and versatile methods for the ether linkage formation between the phenoxy and the ethoxybenzoic acid moieties. This could involve catalyst development to improve yields and substrate scope.

Scaffold Hopping and Bioisosteric Replacement: Designing and synthesizing derivatives where the core phenoxyethoxy benzoic acid structure is altered to improve pharmacokinetic properties or target affinity. For example, replacing the ether linkage with other functional groups or modifying the carboxylic acid to an ester or amide.

An illustrative scheme for the diversification of the this compound scaffold is presented below, highlighting potential points of modification.

Table 2: Potential Modifications for Library Generation

| Position of Modification | Type of Modification | Rationale |

| Phenoxy Ring (R1) | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) | To modulate lipophilicity, electronic properties, and steric interactions with the target. |

| Ether Linkage (X, n) | Variation of the ether chain length (n) or replacement with other linkers (e.g., thioether, amide) | To alter the flexibility and geometry of the molecule. |

| Benzoic Acid Ring (R2) | Substitution at different positions of the benzoic acid moiety | To fine-tune binding affinity and selectivity. |

| Carboxylic Acid Group | Esterification, amidation, or replacement with bioisosteres (e.g., tetrazole) | To improve pharmacokinetic properties such as cell permeability and metabolic stability. |

Integration of In Vitro Data for Predictive Modeling and Lead Optimization

In the modern drug discovery process, the integration of in vitro data with computational modeling is a powerful strategy for lead optimization. For this compound and its future derivatives, this approach will be critical for efficiently identifying promising drug candidates.

Key aspects of this integrated approach include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a library of derivatives is synthesized and tested for biological activity, QSAR models can be developed. mdpi.com These models correlate the chemical structures of the compounds with their biological activities, allowing for the prediction of the activity of yet unsynthesized analogs. For instance, QSAR studies on other benzoic acids have used descriptors like logP and pKa to predict toxicity. researchgate.net

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. benthamscience.comnih.gov This allows for the early identification of compounds with potentially poor pharmacokinetic profiles, saving time and resources.

Molecular Docking and Dynamics Simulations: If a specific biological target is identified, molecular docking can be used to predict the binding mode of the derivatives within the target's active site. benthamscience.comnih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-target complex and provide insights into the key interactions driving binding affinity.

The use of in vitro assays, such as cell-based toxicity screens and metabolic stability assays, will generate the necessary data to build and validate these predictive models. nih.gov This iterative cycle of design, synthesis, testing, and modeling will be instrumental in the lead optimization process, guiding the development of this compound derivatives with improved potency, selectivity, and drug-like properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.